5-Bromo-2-cyanothiophene-3-carboxylic acid
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Overview
Description
5-Bromo-2-cyanothiophene-3-carboxylic acid is an organic compound with the molecular formula C6H2BrNO2S and a molecular weight of 232.05 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of bromine, cyano, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyanothiophene-3-carboxylic acid typically involves the bromination of 2-cyanothiophene-3-carboxylic acid. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyanothiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-cyanothiophene-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyanothiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products . In materials science, its electronic properties are exploited to develop conductive and semiconductive materials . In medicinal chemistry, its biological activity is studied to understand its interactions with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-cyanothiophene: Similar structure but lacks the carboxylic acid group.
5-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the cyano group.
2-Cyano-3-thiophenecarboxylic acid: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-2-cyanothiophene-3-carboxylic acid is unique due to the presence of all three functional groups (bromine, cyano, and carboxylic acid) on the thiophene ring. This combination of functional groups provides the compound with distinct reactivity and properties, making it valuable for various applications in organic synthesis, materials science, and medicinal chemistry .
Properties
Molecular Formula |
C6H2BrNO2S |
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Molecular Weight |
232.06 g/mol |
IUPAC Name |
5-bromo-2-cyanothiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H2BrNO2S/c7-5-1-3(6(9)10)4(2-8)11-5/h1H,(H,9,10) |
InChI Key |
SRQSCCBGRLNZKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)C#N)Br |
Origin of Product |
United States |
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